molecular formula C12H16Br2O B13454807 {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene

{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene

Cat. No.: B13454807
M. Wt: 336.06 g/mol
InChI Key: LQNAROZZRQDXHJ-UHFFFAOYSA-N
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Description

{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with a brominated pentyl ether group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic components, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The benzene ring can be oxidized to form phenolic compounds under strong oxidizing conditions.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products

    Substitution: Formation of {[(1,5-Hydroxypentan-3-yl)oxy]methyl}benzene.

    Oxidation: Formation of {[(1,5-Dibromopentan-3-yl)oxy]methyl}phenol.

    Reduction: Formation of {[(1,5-Pentan-3-yl)oxy]methyl}benzene.

Scientific Research Applications

Chemistry

In chemistry, {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of brominated ethers on biological systems. It serves as a model compound for understanding the interaction of brominated organic molecules with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the modification of its functional groups to enhance biological activity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ether linkage allows for the compound to be incorporated into larger molecular structures, affecting their overall function and stability.

Comparison with Similar Compounds

Similar Compounds

  • {[(1,5-Dichloropentan-3-yl)oxy]methyl}benzene
  • {[(1,5-Diiodopentan-3-yl)oxy]methyl}benzene
  • {[(1,5-Fluoropentan-3-yl)oxy]methyl}benzene

Uniqueness

Compared to its analogs, {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is unique due to the presence of bromine atoms, which confer distinct reactivity and stability. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical behavior and interactions. This makes this compound particularly useful in applications where specific reactivity is required.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1,5-dibromopentan-3-yloxymethylbenzene

InChI

InChI=1S/C12H16Br2O/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

LQNAROZZRQDXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CCBr)CCBr

Origin of Product

United States

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